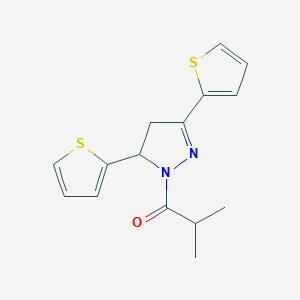

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

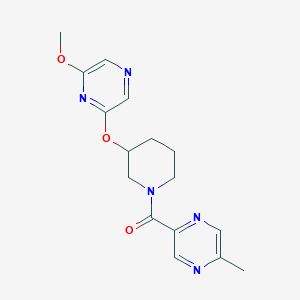

The compound of interest is a complex molecule featuring a pyrazoline core substituted with thiophene groups and a methylpropanone side chain. This structure suggests a molecule with potentially interesting electronic and optical properties due to the presence of heteroatoms (sulfur and nitrogen) and conjugated systems.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions. Starting from simpler precursors such as thiophene derivatives and pyrazole or pyrazoline, the synthesis could involve steps like halogenation, condensation, and subsequent functional group transformations. While specific literature on this compound is not available, related work on pyrazoline derivatives and thiophene chemistry provides a foundation for potential synthetic routes (Gomaa & Ali, 2020).

Aplicaciones Científicas De Investigación

Anti-Tumor Applications

A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, suggesting that similar structures could have potential in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antifungal Activities

Research involving chitosan Schiff bases based on heterocyclic moieties, including thiophene pyrazole derivatives, demonstrated that these compounds exhibited antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as antifungal activity, highlighting their potential in addressing microbial resistance (Hamed et al., 2020).

Antidepressant Activity

A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity, with certain derivatives showing potential as antidepressant medications. This highlights the therapeutic potential of thiophene-based pyrazolines in mental health treatment (Mathew, Suresh, & Anbazhagan, 2014).

Materials for Opto-Electronics

Novel heterocyclic compounds incorporating thiophene and pyrazole units have been synthesized and characterized for their opto-electronic properties, including blue and green emission suitable for use in opto-electronic applications, indicating the versatility of thiophene-based compounds in material science (Ramkumar & Kannan, 2015).

Mecanismo De Acción

Pyrazoles

are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Thiophenes

are a type of heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and a sulfur atom. Thiophene derivatives have been used in various fields, including medicinal chemistry, due to their diverse biological activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-10(2)15(18)17-12(14-6-4-8-20-14)9-11(16-17)13-5-3-7-19-13/h3-8,10,12H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXGWOSWMZIJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)

![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)

![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)

![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)

![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)